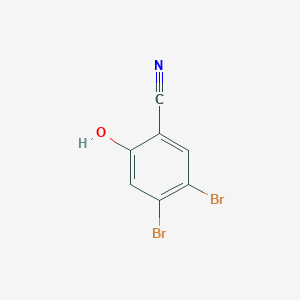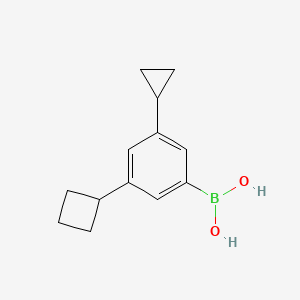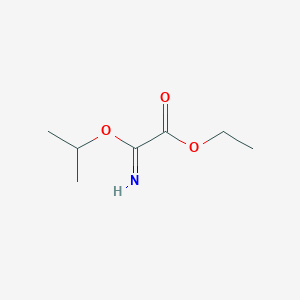
4,5-Dibromo-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-hydroxybenzonitrile can be synthesized from 4-hydroxybenzonitrile through bromination. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring of 4-hydroxybenzonitrile with the brominating reagent, followed by the addition of an inorganic acid. The reaction mixture is then filtered, washed with deionized water, and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis and substitution. It is known to be hydrolyzed by soil actinobacteria, converting it into 3,5-dibromo-4-hydroxybenzoic acid .
Common Reagents and Conditions:
Hydrolysis: This reaction typically occurs in the presence of nitrilase-producing strains of bacteria at 30°C and pH 8.0.
Substitution: Bromination of 4-hydroxybenzonitrile using bromide and bromate salts in an acidic medium.
Major Products:
Hydrolysis Product: 3,5-dibromo-4-hydroxybenzoic acid.
Scientific Research Applications
4,5-Dibromo-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
4,5-Dibromo-2-hydroxybenzonitrile exerts its herbicidal effects by inhibiting photosynthesis. It blocks electron transport, thereby inhibiting ATP formation . This disruption in energy production leads to the death of the targeted weeds.
Comparison with Similar Compounds
- Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)
- Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)
- Dichlobenil (2,6-dichlorobenzonitrile)
Comparison: 4,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific bromine substitutions, which confer distinct chemical properties and biological activities. Compared to chloroxynil and ioxynil, it has a different degradation pathway and toxicity profile .
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
4,5-dibromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H |
InChI Key |
LAAGQPMEJCHLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)


![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)

![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)

